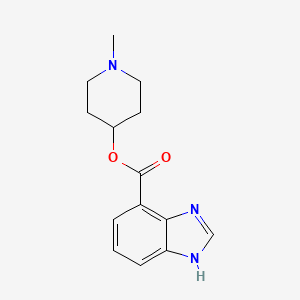![molecular formula C19H16N2OS2 B14247485 4-Isothiazolecarbonitrile, 3-(methylthio)-5-[4-(2-phenylethoxy)phenyl]- CAS No. 498560-84-2](/img/structure/B14247485.png)
4-Isothiazolecarbonitrile, 3-(methylthio)-5-[4-(2-phenylethoxy)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Isothiazolecarbonitrile, 3-(methylthio)-5-[4-(2-phenylethoxy)phenyl]- is a complex organic compound that belongs to the isothiazole family. This compound is characterized by its unique structure, which includes an isothiazole ring, a carbonitrile group, a methylthio group, and a phenylethoxyphenyl group. The combination of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isothiazolecarbonitrile, 3-(methylthio)-5-[4-(2-phenylethoxy)phenyl]- typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Isothiazole Ring: The isothiazole ring can be synthesized through the cyclization of appropriate precursors, such as thioamides and nitriles, under specific reaction conditions.
Introduction of the Carbonitrile Group: The carbonitrile group can be introduced through the reaction of the isothiazole intermediate with cyanogen bromide or other suitable reagents.
Addition of the Methylthio Group: The methylthio group can be added via nucleophilic substitution reactions using methylthiol or related reagents.
Attachment of the Phenylethoxyphenyl Group: The phenylethoxyphenyl group can be introduced through etherification reactions involving phenol derivatives and appropriate alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-Isothiazolecarbonitrile, 3-(methylthio)-5-[4-(2-phenylethoxy)phenyl]- can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium on carbon.
Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
4-Isothiazolecarbonitrile, 3-(methylthio)-5-[4-(2-phenylethoxy)phenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-Isothiazolecarbonitrile, 3-(methylthio)-5-[4-(2-phenylethoxy)phenyl]- is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes, receptors, and other biomolecules, potentially leading to various biological effects. For example, the isothiazole ring may interact with enzyme active sites, while the phenylethoxyphenyl group may facilitate binding to specific receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylthio-3-butenyl isothiocyanate: Shares the methylthio group but differs in the overall structure and functional groups.
Isothiazole-3-carbonitrile: Contains the isothiazole ring and carbonitrile group but lacks the phenylethoxyphenyl group.
Uniqueness
4-Isothiazolecarbonitrile, 3-(methylthio)-5-[4-(2-phenylethoxy)phenyl]- is unique due to the combination of its functional groups, which imparts distinct chemical properties and potential biological activities. The presence of the phenylethoxyphenyl group, in particular, sets it apart from other similar compounds and may contribute to its specific interactions with molecular targets.
Propriétés
Numéro CAS |
498560-84-2 |
|---|---|
Formule moléculaire |
C19H16N2OS2 |
Poids moléculaire |
352.5 g/mol |
Nom IUPAC |
3-methylsulfanyl-5-[4-(2-phenylethoxy)phenyl]-1,2-thiazole-4-carbonitrile |
InChI |
InChI=1S/C19H16N2OS2/c1-23-19-17(13-20)18(24-21-19)15-7-9-16(10-8-15)22-12-11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3 |
Clé InChI |
XXJURCRMHFSNMK-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NSC(=C1C#N)C2=CC=C(C=C2)OCCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2'-[(E)-Diazenediyl]bis[N-(1-hydroxybutan-2-yl)-2-methylpropanamide]](/img/structure/B14247427.png)



![5-Phenylpyrido[3,2-d]oxazin-8-one](/img/structure/B14247446.png)
![2-[(2-Hydroxyethyl)amino]-N-methylbenzamide](/img/structure/B14247448.png)
![N'-{(1s,2r)-1-(3,5-Difluorobenzyl)-2-Hydroxy-3-[(3-Iodobenzyl)amino]propyl}-5-Methyl-N,N-Dipropylisophthalamide](/img/structure/B14247454.png)

![2-[(4-Methylbenzene-1-sulfonyl)methyl]-2H-naphtho[2,3-d][1,3]dioxole](/img/structure/B14247457.png)

![2-[(tert-Butylamino)methyl]-1,1,1,3,3,3-hexafluoropropan-2-ol](/img/structure/B14247464.png)


